(4-Chlorophenyl)(1H-1,2,3-triazol-4-yl)methanol
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Overview
Description
(4-Chlorophenyl)(1H-1,2,3-triazol-4-yl)methanol is a chemical compound that features a 4-chlorophenyl group attached to a 1H-1,2,3-triazol-4-ylmethanol moiety. This compound is part of the triazole family, known for their broad range of applications in medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)(1H-1,2,3-triazol-4-yl)methanol typically involves a click reaction, which is a copper-catalyzed azide-alkyne cycloaddition (CuAAC). The process starts with the preparation of 4-chlorophenyl azide and an alkyne derivative. These reactants undergo cycloaddition in the presence of a copper catalyst to form the triazole ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenyl)(1H-1,2,3-triazol-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
Chemistry
In chemistry, (4-Chlorophenyl)(1H-1,2,3-triazol-4-yl)methanol is used as a building block for synthesizing more complex molecules. Its triazole ring is a versatile scaffold for creating new compounds with potential biological activities .
Biology
In biological research, this compound is studied for its potential antimicrobial and antifungal properties. The triazole ring is known to interact with various biological targets, making it a valuable tool for drug discovery .
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities. The triazole ring’s ability to inhibit specific enzymes and proteins makes it a promising candidate for drug development .
Industry
In the industrial sector, this compound is used in the production of agrochemicals, dyes, and corrosion inhibitors. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)(1H-1,2,3-triazol-4-yl)methanol involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and hydrophobic interactions with enzymes and proteins, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- (4-Chlorophenyl)(1H-1,2,4-triazol-3-yl)methanol
- (4-Chlorophenyl)(1H-1,2,3-triazol-5-yl)methanol
- (4-Chlorophenyl)(1H-1,2,3-triazol-4-yl)ethanol
Uniqueness
(4-Chlorophenyl)(1H-1,2,3-triazol-4-yl)methanol is unique due to its specific substitution pattern on the triazole ring. This unique structure can result in different biological activities and reactivity compared to its analogs. The position of the hydroxyl group and the chlorine atom on the phenyl ring can significantly influence the compound’s properties and applications .
Properties
CAS No. |
1429056-35-8 |
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Molecular Formula |
C9H8ClN3O |
Molecular Weight |
209.63 g/mol |
IUPAC Name |
(4-chlorophenyl)-(2H-triazol-4-yl)methanol |
InChI |
InChI=1S/C9H8ClN3O/c10-7-3-1-6(2-4-7)9(14)8-5-11-13-12-8/h1-5,9,14H,(H,11,12,13) |
InChI Key |
XMTXKWIIZBNHNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C2=NNN=C2)O)Cl |
Origin of Product |
United States |
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